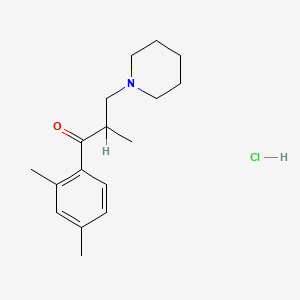![molecular formula C8H9N3O2 B14684275 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione CAS No. 28491-65-8](/img/structure/B14684275.png)
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione can be achieved through several methods. One common approach involves the reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles . Another method involves the reaction of aminopyrazoles with dicarbonyls under acid-promoted conditions, leading to the formation of 6-unsubstituted pyrazolo[1,5-a]pyrimidines .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions: 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of pyrazolo[1,5-a]pyrimidines with complex hydrides can lead to the formation of tetrahydropyrazolo[1,5-a]pyrimidines . Additionally, the compound can participate in Pd-catalyzed carbon-carbon cross-coupling reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include n-butyl lithium (BuLi), which is used to generate carbanions for electrophilic addition reactions . Other reagents include complex hydrides for reduction reactions and palladium catalysts for cross-coupling reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, reduction reactions can yield tetrahydropyrazolo[1,5-a]pyrimidines, while cross-coupling reactions can produce various substituted pyrazolo[1,5-a]pyrimidines .
科学研究应用
5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an antitumor scaffold and enzymatic inhibitor . The compound’s unique structure allows for structural modifications that can enhance its biological activity, making it a valuable tool for drug discovery and development.
. The compound’s ability to undergo various chemical transformations also makes it a useful building block for the synthesis of more complex molecules.
作用机制
The mechanism of action of 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione involves its interaction with specific molecular targets and pathways. For example, pyrazolo[1,5-a]pyrimidines have been shown to inhibit c-AMP phosphodiesterase and tyrosine kinase, which are important enzymes involved in cellular signaling pathways . The compound’s ability to modulate these pathways can lead to various biological effects, including antitumor activity and enzyme inhibition.
相似化合物的比较
Similar Compounds: Similar compounds to 5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione include other pyrazolo[1,5-a]pyrimidines, such as 5,7-dimethylpyrazolo[1,5-a]pyrimidine and tetrahydropyrazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents and functional groups.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. The presence of methyl groups at positions 5 and 6, along with the dione functionality, contributes to its distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
28491-65-8 |
|---|---|
分子式 |
C8H9N3O2 |
分子量 |
179.18 g/mol |
IUPAC 名称 |
5,6-dimethyl-1,4-dihydropyrazolo[1,5-a]pyrimidine-2,7-dione |
InChI |
InChI=1S/C8H9N3O2/c1-4-5(2)9-6-3-7(12)10-11(6)8(4)13/h3,9H,1-2H3,(H,10,12) |
InChI 键 |
BKXFQHWBBLJCRJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC2=CC(=O)NN2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


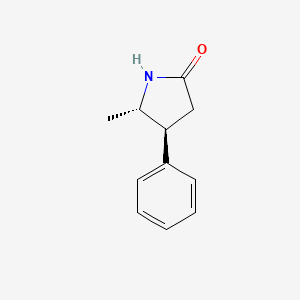
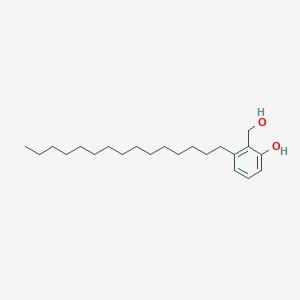
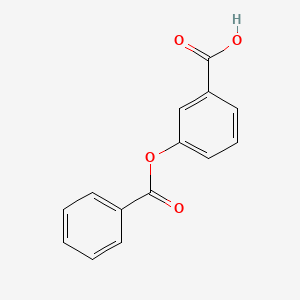
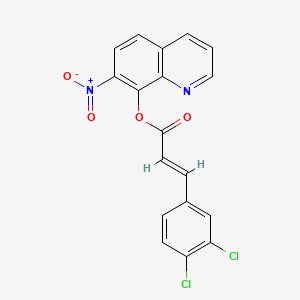
![N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-N-phenylbutanamide](/img/structure/B14684206.png)
![1,1'-Sulfonylbis[3,5-dibromo-4-(2-bromoethoxy)benzene]](/img/structure/B14684207.png)
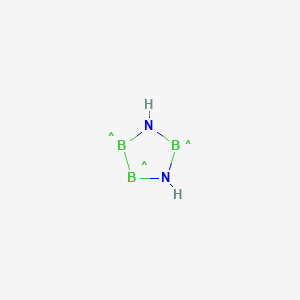
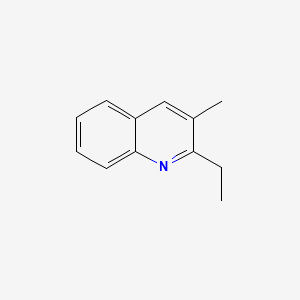
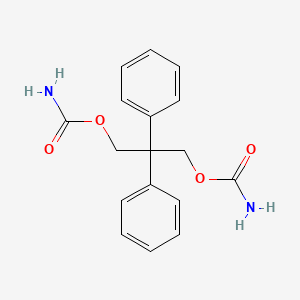
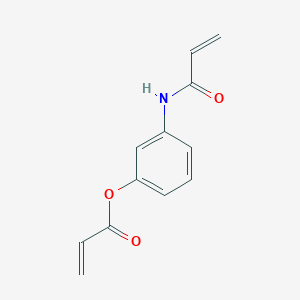
![5-Thia-2,8-diazadibenzo[cd,lm]cyclopenta[ghi]perylene-1,3,7,9(2H,8H)-tetrone](/img/structure/B14684248.png)
![Dibenzo[b,d]thiophene-1-carboxylic acid](/img/structure/B14684266.png)

